molecular formula C15H10N2O B15196675 5,10-Dihydroindolo[3,2-b]quinolin-11-one CAS No. 80289-15-2

5,10-Dihydroindolo[3,2-b]quinolin-11-one

Cat. No.: B15196675
CAS No.: 80289-15-2
M. Wt: 234.25 g/mol
InChI Key: AETJISOJRRTLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,10-Dihydroindolo[3,2-b]quinolin-11-one is a heterocyclic compound featuring fused indole and quinoline moieties. Its structure consists of a bicyclic indole system fused with a dihydroquinoline ring, creating a planar aromatic scaffold. Its synthesis often involves cyclization reactions, such as the Povarov reaction or metal-catalyzed processes, to construct the fused ring system .

Properties

CAS No.

80289-15-2

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

5,10-dihydroindolo[3,2-b]quinolin-11-one

InChI

InChI=1S/C15H10N2O/c18-15-10-6-2-4-8-12(10)16-13-9-5-1-3-7-11(9)17-14(13)15/h1-8,17H,(H,16,18)

InChI Key

AETJISOJRRTLLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)C4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Brucine can be extracted from the seeds of Strychnos nux-vomica through a series of extraction and purification steps. The seeds are first ground and then subjected to solvent extraction using organic solvents such as ethanol or methanol. The crude extract is then purified using techniques such as column chromatography to isolate Brucine.

Industrial Production Methods

Industrial production of Brucine involves large-scale extraction from Strychnos nux-vomica seeds. The process includes grinding the seeds, solvent extraction, and purification through column chromatography or crystallization. The purified Brucine is then dried and packaged for use in various applications.

Chemical Reactions Analysis

Types of Reactions

Brucine undergoes several types of chemical reactions, including:

    Oxidation: Brucine can be oxidized to form various oxidation products.

    Reduction: Reduction of Brucine can lead to the formation of reduced derivatives.

    Substitution: Brucine can undergo substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Brucine can lead to the formation of Brucine N-oxide, while reduction can yield dihydrobrucine.

Scientific Research Applications

    Chemistry: Brucine is used as a chiral resolving agent in the separation of racemic mixtures.

    Biology: It has been studied for its effects on cellular processes and its potential as a tool in biological research.

    Medicine: Brucine has shown promise in cancer research, particularly in the treatment of hepatocellular carcinoma and lung cancer. It inhibits cell proliferation and induces apoptosis in cancer cells.

    Industry: Brucine is used in the production of certain pharmaceuticals and as a bittering agent in denatured alcohol.

Mechanism of Action

Brucine exerts its effects through various molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G0/G1 phase. This is achieved through the down-regulation of cyclin D1 and cyclin E. Additionally, Brucine induces apoptosis by modulating the expression of Bcl-2 and Bax proteins, leading to the activation of caspases and subsequent cell death.

Comparison with Similar Compounds

Key Observations :

  • Ring Systems: Indoloquinolines (e.g., 5,10-Dihydroindolo[3,2-b]quinolin-11-one) exhibit extended conjugation compared to indoloindoles (DINI) or isoindoloquinolines, influencing electronic properties and biological interactions .
  • Substituent Effects: Halogenation (e.g., bromine in 6,8-Dibromo-indenoquinolinone) enhances DNA intercalation and cytotoxicity , while alkyl/vinyl groups (e.g., in compound 6f ) modulate solubility and metabolic stability.

Physicochemical Properties

Physical properties vary significantly with structural modifications:

Compound Name Molecular Weight Melting Point (°C) Notable Spectroscopic Data
5,10-Dihydroindolo[3,2-b]quinolin-11-one 234.25 Not reported IR: C=O stretch at ~1610 cm⁻¹
6,8-Dibromo-indenoquinolinone 399.07 Not reported ¹H NMR: Aromatic protons at δ 7.5–8.5 ppm
DINI (5,10-Dihydroindolo[3,2-b]indole) 206.24 Not reported ¹³C NMR: Quaternary carbons at δ 120–140 ppm
Trans-3-chloro-5-methyl-5-vinyl-isoindoloquinolinone 331.80 225–226 GC/MS: Molecular ion peak at m/z 331
10-Methyl-indoloquinolinone 248.28 Not reported IR: NH stretch at 3415 cm⁻¹

Key Observations :

  • Melting Points : Compounds with halogen substituents (e.g., 6f, melting point 225–226°C ) exhibit higher melting points due to increased molecular symmetry and intermolecular interactions.
  • Spectroscopy: The carbonyl group in the quinolinone moiety generates distinct IR stretches (~1610–1615 cm⁻¹), while NMR data reveal electronic environments influenced by substituents .

Key Observations :

  • Cytotoxicity: DINI derivatives (e.g., analog 6g) exhibit nanomolar potency against HCT-116 cells, surpassing isoindoloquinolines (IC50 ~12 µM) .
  • Selectivity : Compounds like 6k show preferential toxicity to tumor cells over healthy cells, a critical advantage in drug development .
  • Side Effects: Alkylamine-substituted indoloquinolines (e.g., compound 2) demonstrate ulcerogenic activity, limiting therapeutic utility .

Key Observations :

  • Catalysis : Mo-catalyzed methods enable efficient cyclization for DINI synthesis, achieving yields up to 79% .
  • Stereocontrol: The Povarov reaction produces trans-diastereomers in isoindoloquinolines, confirmed by X-ray crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.